

Application Notes and Protocols: Allyl Cyclohexanepropionate as a Fragrance Ingredient in Cosmetics

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Compound of Interest

Compound Name: *Allyl cyclohexanepropionate*

Cat. No.: *B1218758*

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Introduction

Allyl cyclohexanepropionate (CAS No. 2705-87-5) is a synthetic fragrance ingredient valued for its sweet, fruity, pineapple-like aroma. It is utilized in a variety of cosmetic and personal care products to impart or enhance their scent. As with all cosmetic ingredients, a thorough evaluation of its safety is paramount to ensure consumer well-being. This document provides detailed application notes, summarizing the toxicological profile of **Allyl cyclohexanepropionate**, and outlines key experimental protocols for its safety assessment.

Toxicological Profile and Safety Assessment

The safety of **Allyl cyclohexanepropionate** has been evaluated by the Research Institute for Fragrance Materials (RIFM). The assessments conclude that this ingredient is safe for use in cosmetic products when used within established concentration limits. Key toxicological endpoints that have been assessed include genotoxicity, repeated dose toxicity, reproductive toxicity, skin sensitization, and phototoxicity.

Data Presentation: Summary of Toxicological Data

The following tables summarize the key quantitative data from safety assessments of **Allyl cyclohexanepropionate**.

Table 1: Genotoxicity and Mutagenicity Data

Assay Type	Test System	Concentration/ Dose	Results	Conclusion
Ames Test	Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA1538	Not specified	Negative[1]	Not mutagenic
Mammalian Cell Gene Mutation Assay (HPRT)	Chinese hamster lung cells	Up to 2000 µg/mL	Negative (with and without metabolic activation)[1]	Not mutagenic
In Vitro Micronucleus Test	Human peripheral blood lymphocytes	Up to 1963.0 µg/mL	Negative (with and without metabolic activation)[1]	Not clastogenic
BlueScreen Assay	Not specified	Not specified	Negative for cytotoxicity and genotoxicity	Not genotoxic or cytotoxic

Table 2: Skin Sensitization Data

Assay Type	Test System	Concentration/ Dose	Results	Conclusion
Guinea Pig Maximization Test (GPMT)	Guinea pigs	100%	Sensitization reactions observed[1]	Skin sensitizer
Draize Test	Guinea pigs	0.025% solution	No sensitization reactions induced[1]	Not a sensitizer at this concentration
Human Maximization Test	Humans	4% (2760 µg/cm ²)	No skin sensitization reactions observed[1][2]	Low sensitization potential in humans at this concentration
Confirmation of No Induction in Humans (CNIH)	Humans	1% (1181 µg/cm ²)	No reactions indicative of sensitization in 106 volunteers[1][2]	Low sensitization potential in humans at this concentration

Table 3: Systemic Toxicity and Exposure Levels

Endpoint	Value	Basis	Reference
No Observed Adverse Effect Level (NOAEL)	32 mg/kg/day	Repeated Dose Toxicity (Read-across data)	[2]
No Expected Sensitization Induction Level (NESIL)	1100 µg/cm ²	Weight of Evidence (WoE) from structural analysis, animal, and human studies	[1][2]
Reference Dose (RfD)	0.32 mg/kg/day	Not specified	[1]
Predicted Skin Absorption	40%	Not specified	[1]

Experimental Protocols

Detailed methodologies for key toxicological and safety assays are provided below. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Bacterial Reverse Mutation Test (Ames Test) - OECD TG 471

Objective: To assess the potential of **Allyl cyclohexanepropionate** to induce gene mutations in bacteria.

Principle: This test uses several strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for a specific amino acid (e.g., histidine). The bacteria are exposed to the test substance and plated on a minimal medium lacking the required amino acid. Only bacteria that undergo a reverse mutation to regain the ability to synthesize the amino acid will form colonies.

Methodology:

- **Strains:** At least five strains should be used, including *S. typhimurium* TA98, TA100, TA1535, TA1537, and *E. coli* WP2 uvrA or *S. typhimurium* TA102.
- **Metabolic Activation:** The test is performed with and without a mammalian metabolic activation system (S9 mix from induced rat liver) to detect metabolites that may be mutagenic.
- **Dose Selection:** A preliminary cytotoxicity assay is performed to determine the appropriate concentration range. At least five different analyzable concentrations of the test substance should be used.
- **Test Procedure (Plate Incorporation Method):**
 - To sterile tubes, add 2 mL of molten top agar, 0.1 mL of an overnight bacterial culture, and 0.1 mL of the test substance solution or control.
 - For tests with metabolic activation, 0.5 mL of S9 mix is also added.

- The contents are mixed and poured onto the surface of a minimal glucose agar plate.
- Plates are incubated at 37°C for 48-72 hours.
- Data Analysis: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies and/or a reproducible and statistically significant positive response for at least one concentration.

In Vitro Mammalian Cell Gene Mutation Test (HPRT Assay) - OECD TG 476

Objective: To evaluate the potential of **Allyl cyclohexanepropionate** to induce gene mutations in mammalian cells.

Principle: This assay measures forward mutations at the hypoxanthine-guanine phosphoribosyltransferase (HPRT) locus in cultured mammalian cells. Cells with a functional HPRT enzyme are sensitive to the toxic purine analogue 6-thioguanine (6-TG). Mutant cells lacking HPRT activity are resistant to 6-TG and can proliferate to form colonies.

Methodology:

- Cell Lines: Commonly used cell lines include Chinese hamster ovary (CHO), V79, or human TK6 cells.
- Metabolic Activation: The assay is conducted with and without an exogenous metabolic activation system (S9 mix).
- Treatment: Cells are exposed to the test substance at various concentrations for a defined period (e.g., 4-24 hours).
- Expression Period: After treatment, cells are cultured in a non-selective medium for a period (typically 7-9 days) to allow for the expression of the mutant phenotype.
- Mutant Selection: Cells are then plated in a medium containing 6-TG to select for HPRT-deficient mutants.

- **Data Analysis:** The number of mutant colonies is counted, and the mutant frequency is calculated. A substance is considered mutagenic if it induces a concentration-dependent and statistically significant increase in the mutant frequency.

In Vitro Mammalian Cell Micronucleus Test - OECD TG 487

Objective: To detect the potential of **Allyl cyclohexanepropionate** to induce chromosomal damage (clastogenicity or aneugenicity).

Principle: Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells indicates chromosomal damage.

Methodology:

- **Cell Culture:** Human peripheral blood lymphocytes or established cell lines (e.g., CHO, TK6) are used.
- **Treatment:** Cells are exposed to the test substance with and without metabolic activation (S9 mix).
- **Cytokinesis Block:** Cytochalasin B is often added to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division after treatment.
- **Harvesting and Staining:** Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
- **Scoring:** The frequency of micronucleated cells is determined by microscopic analysis of at least 2000 binucleated cells per concentration.
- **Data Analysis:** A substance is considered genotoxic if it induces a concentration-dependent and statistically significant increase in the frequency of micronucleated cells.

Guinea Pig Maximization Test (GPMT) for Skin Sensitization - OECD TG 406

Objective: To assess the potential of **Allyl cyclohexanepropionate** to induce skin sensitization in a guinea pig model.

Principle: This is an adjuvant-type test where the immune response is enhanced to increase the sensitivity of the assay.

Methodology:

- Animals: Young, healthy albino guinea pigs are used.
- Induction Phase:
 - Day 0 (Intradermal Injections): Three pairs of intradermal injections are made in the shoulder region:
 - Freund's Complete Adjuvant (FCA) emulsified with water.
 - The test substance in a suitable vehicle.
 - The test substance emulsified in FCA.
 - Day 7 (Topical Application): The test substance is applied topically to the injection site under an occlusive patch for 48 hours.
- Challenge Phase:
 - Day 21: The test substance is applied topically to a naive site on the flank of both test and control animals under an occlusive patch for 24 hours.
- Scoring: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal and scored on a scale (e.g., 0-3).
- Data Analysis: A substance is considered a sensitizer if the incidence and/or severity of skin reactions in the test group are significantly greater than in the control group.

Human Repeat Insult Patch Test (HRIPT) for Skin Sensitization

Objective: To determine the potential of a product containing **Allyl cyclohexanepropionate** to cause skin irritation and/or sensitization in humans.

Principle: The test involves repeated application of the test material to the skin of human volunteers to induce sensitization, followed by a challenge phase to elicit a response.

Methodology:

- **Subjects:** A panel of 50-200 healthy adult volunteers is recruited.
- **Induction Phase:**
 - The test material is applied to the same site on the back under an occlusive or semi-occlusive patch.
 - Patches are applied three times a week for three consecutive weeks (a total of nine applications).
 - The patch is removed after 24 or 48 hours, and the site is graded for irritation before the next application.
- **Rest Period:** A 10-14 day rest period follows the induction phase, during which no patches are applied.
- **Challenge Phase:**
 - A challenge patch with the test material is applied to a naive skin site.
 - The site is evaluated for skin reactions at 24, 48, and 72 hours after patch removal.
- **Data Analysis:** The incidence and severity of skin reactions are recorded. Any reaction that suggests sensitization (e.g., spreading erythema, edema, papules) is carefully evaluated by a dermatologist.

In Vitro 3T3 NRU Phototoxicity Test - OECD TG 432

Objective: To assess the phototoxic potential of **Allyl cyclohexanepropionate**.

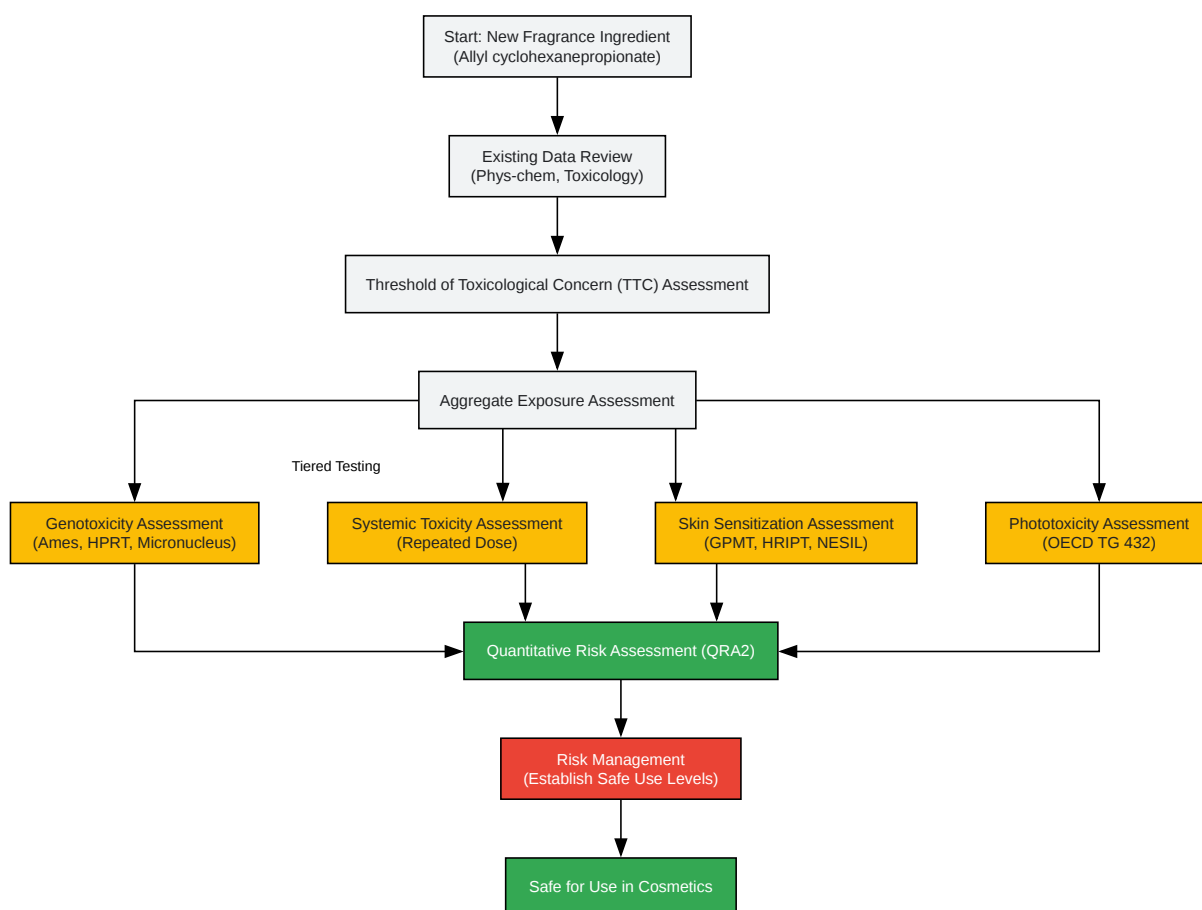
Principle: This assay compares the cytotoxicity of a substance in the presence and absence of a non-cytotoxic dose of simulated sunlight (UVA/visible light). A substance is considered phototoxic if its cytotoxicity is increased by light exposure.

Methodology:

- **Cell Line:** Balb/c 3T3 mouse fibroblasts are commonly used.
- **Treatment:** Cells are incubated with a range of concentrations of the test substance for a short period (e.g., 1 hour).
- **Irradiation:** One set of treated plates is exposed to a controlled dose of UVA/visible light, while a duplicate set is kept in the dark.
- **Viability Assessment:** After irradiation, the treatment medium is replaced with culture medium, and the cells are incubated for another 24 hours. Cell viability is then determined using the Neutral Red Uptake (NRU) assay.
- **Data Analysis:** The concentration-response curves for both the irradiated and non-irradiated cells are compared. The Photo-Irritation Factor (PIF) is calculated by comparing the IC50 values (concentration that reduces viability by 50%) from both conditions. A PIF value above a certain threshold (e.g., >5) indicates phototoxic potential.

Visualization of Workflows and Pathways

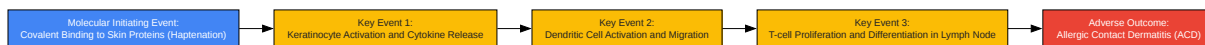
Fragrance Safety Assessment Workflow



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Caption: Workflow for the safety assessment of a fragrance ingredient.

Skin Sensitization Adverse Outcome Pathway (AOP)



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Caption: Simplified Adverse Outcome Pathway for skin sensitization.

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References

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